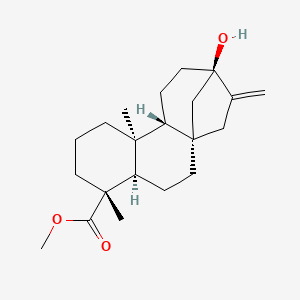

Steviol methyl ester

描述

属性

分子式 |

C21H32O3 |

|---|---|

分子量 |

332.5 g/mol |

IUPAC 名称 |

methyl (1R,4R,5R,9S,10R,13R)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C21H32O3/c1-14-12-20-10-6-15-18(2,16(20)7-11-21(14,23)13-20)8-5-9-19(15,3)17(22)24-4/h15-16,23H,1,5-13H2,2-4H3/t15-,16+,18-,19-,20-,21-/m1/s1 |

InChI 键 |

DMURITDIRWHQPY-DAHSGPHPSA-N |

手性 SMILES |

C[C@@]12CCC[C@@]([C@@H]1CC[C@]34[C@H]2CC[C@@](C3)(C(=C)C4)O)(C)C(=O)OC |

规范 SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC |

产品来源 |

United States |

Synthetic Methodologies for Steviol Methyl Ester and Its Analogs

Total Synthesis Approaches to Steviol (B1681142) Methyl Ester

The total synthesis of the complex tetracyclic structure of steviol and its derivatives is a significant challenge in organic chemistry, requiring precise control over stereochemistry across multiple chiral centers.

The complete chemical synthesis of steviol and its esters has been accomplished by a few research groups, each employing unique strategies to construct the intricate ent-kaurane skeleton.

Mori Synthesis (1971): The first total synthesis of (±)-steviol was reported by Kenji Mori and colleagues. nih.govtandfonline.com This lengthy synthesis, accomplished in 35 steps, provided crucial confirmation of the structure of steviol. nih.gov

Ziegler Synthesis (1977): A notable total synthesis of (±)-steviol methyl ester was developed by Ziegler and Kloek. capes.gov.brresearchgate.net A key step in this 19-step sequence was the stereocontrolled photoaddition of allene (B1206475) to a cyclopent-1-ene-1-carboxaldehyde derivative. nih.govcapes.gov.br However, this critical step for establishing the [3.2.1]bicyclic system of the ent-kaurane skeleton had a very low yield of only 3%. nih.gov

Baran Synthesis (2013): More recently, an enantioselective total synthesis of steviol was reported by the Baran group. nih.govumich.edu This work represented a significant advancement, providing a more efficient route to the chiral molecule. The synthesis featured a polyene cyclization strategy designed to directly install functionality at the C19 methyl group, identifying steviol as an ideal target for the "cyclase phase" of the synthesis. nih.gov

These synthetic routes, while demonstrating remarkable chemical ingenuity, are often complex and low-yielding, making them less practical for large-scale production compared to semi-synthetic methods. nih.gov

Isosteviol (B191626) is a stable rearrangement product of steviol and a common starting material for the synthesis of novel diterpenoid analogs. nih.govsemanticscholar.org Its methyl ester is not typically prepared via total synthesis but rather through a two-step process starting from natural steviol glycosides.

First, isosteviol itself is produced through an acid-catalyzed hydrolysis and rearrangement of stevioside (B1681144) or steviol. nih.govmdpi.com This transformation involves a Wagner-Meerwein rearrangement of the ent-kaurane skeleton of steviol into the more thermodynamically stable ent-beyerane skeleton of isosteviol. nih.gov Following the rearrangement, the resulting isosteviol, which contains a carboxylic acid group, is esterified to produce isosteviol methyl ester. This esterification is frequently accomplished using diazomethane (B1218177). mdpi.com An elegant approach to (±)-isosteviol was also reported by Snider et al., though the conversion of isosteviol back to steviol is not known. nih.gov

Table 1: Key Transformations in Isothis compound Synthesis

| Step | Reactant | Key Reagents | Product | Transformation Type |

|---|---|---|---|---|

| 1 | Stevioside / Steviol | Acid (e.g., H₂SO₄, HCl) | Isosteviol | Hydrolysis & Wagner-Meerwein Rearrangement |

Stereoselective Synthesis Strategies

Derivatization of Steviol to this compound

The most common and practical method for obtaining this compound is through the direct chemical modification of the carboxylic acid functional group of steviol.

Esterification of the C-19 carboxylic acid of steviol is a fundamental transformation for creating synthetic intermediates. This reaction protects the polar acid group, improving solubility in organic solvents and preventing its interference in subsequent reactions targeting other parts of the molecule, such as the C-13 hydroxyl group or the C-16/C-17 double bond.

The reaction of steviol with diazomethane (CH₂N₂) is the most widely reported method for the synthesis of this compound. semanticscholar.orgmdpi.com

The procedure typically involves dissolving steviol in a suitable solvent, such as diethyl ether (Et₂O), and adding a solution of diazomethane. mdpi.com The reaction is highly efficient and proceeds rapidly, often completing in just a few minutes at room temperature. mdpi.com It is noted for its high yield (often >80%) and clean conversion, avoiding side reactions such as the cyclopropanation of the exocyclic double bond. mdpi.com The only byproduct is nitrogen gas (N₂), which simplifies purification. mdpi.com This method's mild conditions are ideal for the multifunctional steviol molecule. semanticscholar.orgmdpi.com

Table 2: Typical Reaction Conditions for Esterification with Diazomethane

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Citations |

|---|---|---|---|---|---|---|

| Steviol | Diazomethane (CH₂N₂) | Diethyl ether (Et₂O) | 25 °C | ~2 minutes | 86% | mdpi.com |

While diazomethane is highly effective, its toxicity and explosive nature necessitate the exploration of alternative reagents.

Trimethylsilyldiazomethane (TMS-diazomethane): TMS-diazomethane is a commercially available and safer alternative to diazomethane for the formation of methyl esters from carboxylic acids. nih.gov It reacts under similar mild conditions, often in a mixture of methanol (B129727) and an ethereal solvent. nih.gov

Iodomethane (B122720): An attempt to esterify a steviol derivative (15-α-OH-steviol) using iodomethane (CH₃I) was reported to result in a low yield, suggesting it is a less efficient method for this substrate. semanticscholar.org

Other Alkylating Agents: While not for methyl ester formation, related esterification methods for steviol and isosteviol have been reported, demonstrating the utility of other reagents and conditions. These include the synthesis of benzyl (B1604629) esters using benzyl bromide with potassium carbonate in acetone (B3395972), and the formation of p-methoxyphenacyl esters using 2-bromo-4'-methoxyacetophenone (B141222) and triethylamine (B128534) under microwave irradiation. A phase-transfer catalyst has also been employed for esterification at the C-19 position. researchgate.net These methods highlight alternative activation strategies for the carboxylate that could be adapted for methyl ester synthesis.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Steviol | C₂₀H₃₀O₃ |

| This compound | C₂₁H₃₂O₃ |

| Isosteviol | C₂₀H₃₀O₃ |

| Isothis compound | C₂₁H₃₂O₃ |

| Stevioside | C₃₈H₆₀O₁₈ |

| Diazomethane | CH₂N₂ |

| Trimethylsilyldiazomethane | C₄H₁₀N₂Si |

| Diethyl ether | C₄H₁₀O |

| Allene | C₃H₄ |

| Iodomethane | CH₃I |

| Benzyl bromide | C₇H₇Br |

| Potassium carbonate | K₂CO₃ |

| 2-bromo-4'-methoxyacetophenone | C₉H₉BrO₂ |

Esterification Reactions of Steviol Carboxylic Acid

Utilizing Diazomethane for Methyl Ester Formation

Preparation of Related Steviol-Based Methyl Esters

The synthesis of various steviol-based methyl esters involves targeted modifications of the core diterpenoid structure. These methodologies allow for the introduction of different functional groups, leading to a range of analogs for further study.

Synthesis of Dihydroisosteviol (B1259458) Methyl Ester

The preparation of dihydroisothis compound is achieved through a two-step process involving the initial esterification of isosteviol followed by the reduction of the ketone group. Isosteviol itself is typically obtained through the acid-catalyzed hydrolysis and subsequent Wagner-Meerwein rearrangement of stevioside, a major glycoside from Stevia rebaudiana. nih.govresearchgate.net

The first step is the conversion of isosteviol to its methyl ester. This transformation can be accomplished using diazomethane to yield isothis compound in high yields. nih.gov Following esterification, the second step involves the reduction of the C-16 ketone of the isothis compound. This reduction is commonly carried out using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695). researchgate.netgoogle.com This reaction selectively reduces the ketone to a hydroxyl group, yielding the final product, dihydroisothis compound. This sequence of esterification followed by reduction is a documented pathway for producing diol derivatives from isosteviol. researchgate.net

Preparation of Functionalized Steviol and Isosteviol Esters (e.g., p-methoxyphenacyl esters, hydrazone methyl esters)

The functionalization of steviol and isosteviol at their carboxylic acid and ketone positions has been explored to generate a variety of ester derivatives.

p-Methoxyphenacyl Esters: The synthesis of p-methoxyphenacyl esters of both steviol and isosteviol has been reported. scielo.br This is achieved by reacting the respective parent compound (steviol or isosteviol) with 2-bromo-4'-methoxyacetophenone. scielo.br The reaction is facilitated by the presence of a base, such as triethylamine, in acetone. scielo.br A key feature of this reported synthesis is the use of microwave irradiation, which significantly shortens the reaction time to approximately four to five minutes. scielo.brresearchgate.net After the reaction, a small amount of acetic acid is added, and the mixture is irradiated for another minute before purification. scielo.br The successful formation of the p-methoxyphenacyl ester is confirmed by spectroscopic methods, which show characteristic signals for the newly introduced moiety. scielo.brresearchgate.net

Hydrazone Methyl Esters: Hydrazone derivatives of isothis compound are prepared by targeting the C-16 carbonyl group. A general procedure involves reacting isothis compound with a selected hydrazine, such as 4-nitrophenylhydrazine (B89600) or 2,4-dinitrophenylhydrazine. scielo.br This reaction is typically carried out in ethanol, with a catalytic amount of concentrated sulfuric acid, and stirred for an extended period at room temperature. scielo.br The resulting hydrazone precipitates upon the addition of water and can be recovered through extraction. scielo.br

For instance, the reaction of isosteviol 16-hydrazone methyl ester with acetone has been described to yield isosteviol isopropylhydrazone in an 83% yield after refluxing for two hours. scielo.br The formation of the hydrazone is confirmed by the appearance of a characteristic C=N signal in the 13C NMR spectrum. scielo.br These nitrophenylhydrazone derivatives of isosteviol have been noted for their moderate biological activities in research studies. scielo.br

Advanced Chemical Modifications and Derivatization Strategies

Elaboration of Steviol (B1681142) Methyl Ester for Novel Scaffolds

The functional groups of steviol methyl ester, particularly the C16-C17 double bond and the C13 hydroxyl group, serve as key sites for initial modifications, leading to the formation of reactive intermediates that can be further transformed into diverse molecular architectures.

A pivotal strategy for modifying the this compound framework begins with the epoxidation of the exocyclic double bond. This reaction is commonly carried out stereoselectively using tert-butyl hydroperoxide (t-BuOOH) as the oxidizing agent and vanadyl acetylacetonate (B107027) (VO(acac)₂) as a catalyst. mdpi.comresearchgate.net This method, applied to this compound, yields a cis-epoxyalcohol intermediate. u-szeged.hu The epoxidation proceeds in a stereospecific manner, a transformation that has been utilized in several synthetic studies. mdpi.comu-szeged.hu

This epoxide is a stable but highly valuable intermediate, primed for skeletal reorganization. mdpi.com When the epoxide is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), it undergoes a Wagner-Meerwein rearrangement. mdpi.comnoaa.govnih.govresearchgate.net This rearrangement is typically completed within an hour at room temperature in an anhydrous solvent like toluene. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to the epoxide's oxygen atom, facilitating the opening of the oxirane ring. researchgate.net This is followed by a bond migration where the C12-C13 bond breaks and a new bond forms between C12 and C16, ultimately yielding a key β-keto alcohol intermediate with a rearranged ent-beyerane skeleton. mdpi.comresearchgate.net This rearranged product serves as a crucial precursor for the synthesis of various aminoalcohol derivatives. mdpi.comnoaa.govnih.govresearchgate.net

| Reaction Step | Reagents and Conditions | Product | Yield | Reference(s) |

| Epoxidation | t-BuOOH, VO(acac)₂, anhydrous toluene, 0 °C to 25 °C | This compound epoxide | 72% | mdpi.com |

| Rearrangement | BF₃·Et₂O, anhydrous toluene, 25 °C, 1 h | β-Keto alcohol | 88% | mdpi.com |

An alternative strategy to generate a different key epoxide intermediate involves a multi-step synthesis starting from steviol. This pathway leads to the formation of a tetrafunctional diterpene scaffold. mdpi.comresearchgate.net The synthesis begins with the allylic hydroxylation of steviol at the C15 position, a reaction accomplished using selenium(IV) dioxide and tert-butyl hydroperoxide. mdpi.comresearchgate.net

The resulting allylic diol is then esterified to its methyl ester using diazomethane (B1218177) (CH₂N₂) in diethyl ether, a rapid reaction that proceeds in excellent yield. mdpi.comresearchgate.net This methyl ester of the allylic diol is the direct precursor to the spiro-epoxide. researchgate.netmdpi.comresearchgate.netsciprofiles.com The epoxidation is achieved stereospecifically with t-BuOOH and a VO(acac)₂ catalyst. mdpi.comresearchgate.net To confirm the stereochemistry of the resulting spiro-epoxide, an alternative synthesis has been performed by treating the allylic diol with meta-chloroperoxybenzoic acid (m-CPBA) to give a product of known stereochemistry, which is then esterified with diazomethane. mdpi.com The vanadium-catalyzed method is generally preferred due to better yields and shorter reaction times. mdpi.com This key spiro-epoxide intermediate is the gateway to producing a family of novel aminotriols. mdpi.comresearchgate.netdntb.gov.ua

| Reaction Sequence for Spiro-Epoxide Synthesis | |

| Step 1: Allylic Hydroxylation | Reagents: SeO₂, t-BuOOH, dry THF. Product: Allylic diol. Yield: 68%. researchgate.net |

| Step 2: Esterification | Reagents: CH₂N₂, Et₂O. Product: Allylic diol methyl ester. Yield: 83%. researchgate.net |

| Step 3: Epoxidation | Reagents: t-BuOOH, VO(acac)₂, dry toluene. Product: Spiro-epoxide methyl ester. Yield: 88%. researchgate.net |

Epoxidation Reactions and Subsequent Rearrangements

Stereoselective Transformations for Diterpene Conjugates

The intermediates derived from this compound, such as the β-keto alcohol and the spiro-epoxide, are instrumental in the stereoselective synthesis of diterpene conjugates, particularly those containing nitrogen functional groups like aminoalcohols and aminotriols.

A diverse library of 1,3-aminoalcohol and aminotriol derivatives has been synthesized from this compound precursors. mdpi.commdpi.com Aminotriols are primarily accessed through the ring-opening of the spiro-epoxide intermediate. researchgate.netmdpi.comresearchgate.net The oxirane ring of the spiro-epoxide is opened by various primary and secondary amines, a reaction often catalyzed by a Lewis acid like lithium perchlorate (B79767) (LiClO₄) to enhance reactivity and stereoselectivity. mdpi.com This reaction provides a versatile collection of aminotriols in moderate to excellent yields. researchgate.netmdpi.com The primary aminotriol can be obtained via debenzylation of a corresponding N-benzyl derivative through hydrogenolysis over a Pd/C catalyst. mdpi.com

| Synthesis of Aminotriols from Spiro-Epoxide Methyl Ester | |

| General Reaction | Nucleophilic ring-opening of the spiro-epoxide with an amine (HNR¹R²) in the presence of LiClO₄. researchgate.net |

| Example Nucleophiles | Benzylamine, N-benzylmethylamine, 4-fluorobenzylamine, morpholine, piperidine. mdpi.com |

| Yields | 45-96%. researchgate.net |

| Primary Aminotriol Synthesis | Hydrogenolysis (H₂, Pd/C) of the N,N-dibenzylaminotriol derivative. Yield: 41%. researchgate.netmdpi.com |

The Mannich condensation is a classic method for producing β-amino-ketones. In the context of steviol-related diterpenes, this reaction has been successfully applied to isosteviol (B191626) methyl ester, the rearranged isomer of this compound. u-szeged.hunih.govrsc.orgnih.govmdpi.comresearchgate.net The reaction typically involves the condensation of the isothis compound ketone with paraformaldehyde and a secondary amine hydrochloride salt in glacial acetic acid. nih.govrsc.org However, based on available scientific literature, this specific transformation is documented for the isosteviol scaffold and is not reported for derivatives originating directly from the this compound framework.

Reductive amination provides a powerful and versatile route to aminoalcohol derivatives from this compound precursors. researchgate.net One prominent pathway utilizes the β-keto alcohol obtained from the Wagner-Meerwein rearrangement (see 3.1.1). mdpi.comnoaa.gov The ketone is first converted to its corresponding oxime by treatment with hydroxylamine (B1172632) hydrochloride. mdpi.comsciprofiles.com Subsequent hydrogenation of the oxime, catalyzed by Raney Nickel, yields a primary aminoalcohol. mdpi.comnoaa.govnih.gov This primary aminoalcohol is a versatile building block for creating a library of N-substituted aminoalcohols through reductive alkylation. mdpi.comresearchgate.net This two-step process involves forming a Schiff base between the primary amine and various aldehydes, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.net

An alternative reductive pathway to a primary aminoalcohol involves the formation of a hydroxyl-azide intermediate, which is then reduced via palladium-catalyzed hydrogenation. mdpi.comnoaa.govnih.govsciprofiles.com This primary aminoalcohol can similarly be used in reductive aminations with aldehydes to furnish secondary aminoalcohol derivatives. mdpi.com

| Reductive Amination Pathway from β-Keto Alcohol | |

| Step 1: Oximation | Reagents: NH₂OH·HCl, NaHCO₃. Product: β-keto alcohol oxime. Yield: 72%. mdpi.com |

| Step 2: Oxime Reduction | Reagents: Raney Ni, H₂ (10 atm). Product: Primary aminoalcohol. Yield: 51% (overall). mdpi.com |

| Step 3: Reductive Alkylation | Reagents: (1) R-CHO, BF₃·Et₂O; (2) NaBH₄. Product: N-substituted aminoalcohols. Yields: 41-78%. mdpi.com |

Formation of Aminoalcohol and Aminotriol Derivatives from this compound Precursors

Ring Opening Reactions of Epoxides with Amines

A prominent strategy for functionalizing the steviol skeleton involves the epoxidation of the C16-C17 double bond of this compound, followed by the nucleophilic ring-opening of the resulting epoxide. mdpi.comnih.gov The initial epoxidation of this compound (3) can be achieved stereospecifically using reagents like tert-butyl hydroperoxide (t-BuOOH) in the presence of a vanadyl acetylacetonate (VO(acac)₂) catalyst, which typically yields a cis-epoxyalcohol (4). mdpi.comnih.govu-szeged.hu

The subsequent opening of the oxirane ring is efficiently accomplished through aminolysis, reacting the epoxyalcohol with a variety of primary and secondary amines. mdpi.comnih.gov This nucleophilic addition has been utilized to prepare a diverse library of 3-amino-1,2-diols. mdpi.comnih.gov To enhance the reaction's efficacy, a Lewis acid catalyst such as lithium perchlorate (LiClO₄) is often employed. The catalyst coordinates to the epoxide oxygen, increasing the electrophilicity of the ring and activating it towards nucleophilic attack by the amine. nih.govu-szeged.hu This method not only improves reaction times and yields but also enhances stereoselectivity. nih.gov The reaction has been successfully performed with a range of amines to produce a library of tridentate aminodiol derivatives. mdpi.commdpi.com

Table 1: Examples of Amines Used in Oxirane Ring Opening of Steviol-Derived Epoxide This table is generated based on described research findings and is for illustrative purposes.

| Amine | Product Type | Catalyst | Reference |

|---|---|---|---|

| Benzylamine | N-Benzyl aminodiol | LiClO₄ | mdpi.com |

| Dibenzylamine | N,N-Dibenzyl aminodiol | LiClO₄ | mdpi.com |

| N-Benzylmethylamine | N-Benzyl-N-methyl aminodiol | LiClO₄ | nih.gov |

| Diethylamine | N,N-Diethyl aminodiol | LiClO₄ | u-szeged.hu |

Construction of N,O-Heterocyclic Derivatives

The aminodiol and aminotriol derivatives synthesized from this compound serve as valuable precursors for the construction of N,O-heterocyclic systems. nih.gov A highly regioselective ring-closure reaction can be induced by treating N-substituted aminodiols with formaldehyde (B43269) at room temperature. mdpi.com This reaction typically results in the formation of spiro-oxazolidine (B91167) derivatives. mdpi.comnih.gov For instance, an N-benzyl substituted aminodiol, upon treatment with aqueous formaldehyde, exclusively yields a spiro-oxazolidine. nih.gov

Similarly, N,O-heterocyclic compounds have been synthesized from aminotriol derivatives, which are also prepared from this compound via a spiro-epoxide intermediate. nih.govdntb.gov.ua In one study, the reaction of a specific aminodiol with formaldehyde led to an interesting tautomeric equilibrium, where a 1,3-oxazine product was observed alongside the spiro-oxazolidine derivative. u-szeged.hu These heterocyclic modifications significantly alter the structural and electronic properties of the parent molecule.

Synthesis of Dihydroxytriazoles via Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient route to novel steviol derivatives. mdpi.com The synthesis of dihydroxytriazoles from this compound begins with the creation of a key intermediate, an azidodiol. mdpi.comu-szeged.hu This is achieved by the ring-opening of a steviol-derived cis-epoxyalcohol with sodium azide (B81097) (NaN₃) in the presence of ammonium (B1175870) chloride. mdpi.com

The resulting azidodiol is then subjected to a "click" reaction with various terminal alkynes. mdpi.comu-szeged.hu This cycloaddition reaction, typically catalyzed by copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ, joins the azide and alkyne moieties to form a stable 1,2,3-triazole ring. mdpi.comnih.gov This method has been used to generate a library of dihydroxytriazoles by employing a range of substituted alkynes, demonstrating the modularity and reliability of the click chemistry approach for derivatizing the steviol scaffold. mdpi.comu-szeged.hu An alternative strategy involves starting with an N-propargyl-substituted aminodiol and reacting it with an azide to form the triazole ring. u-szeged.hu

Structural Modifications at Specific Positions

Functionalization of the D-Ring in Isothis compound

Isosteviol, a stable tetracyclic diterpenoid, is readily obtained from steviol through an acid-catalyzed Wagner-Meerwein rearrangement. mdpi.comnih.gov Its C19 carboxylic acid is typically protected as a methyl ester to facilitate further modifications, creating the key intermediate, isothis compound. nih.govnih.gov The D-ring of isothis compound, which contains a ketone at C16, is a primary target for functionalization. nih.gov

One effective method for D-ring modification is the Mannich condensation. nih.gov Reacting isothis compound with paraformaldehyde and various secondary amine hydrochlorides leads to the formation of β-aminoketones with a new stereocenter at C15. nih.gov Subsequent reduction of these aminoketones can produce a range of diastereoisomeric 1,3-aminoalcohols. nih.gov

Other advanced strategies include the Beckmann rearrangement of the corresponding D-ring oxime, which has been used to synthesize ring-expanded lactams. nih.govresearchgate.net Concurrently, a Beckmann fragmentation pathway can occur, yielding nitrile derivatives. nih.govresearchgate.net Fusing new heterocyclic rings, such as pyrazoline and isoxazolidine, onto the D-ring has also been explored to generate novel isosteviol analogues. mdpi.com

Table 2: D-Ring Functionalization Strategies for Isothis compound This table is generated based on described research findings and is for illustrative purposes.

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Mannich Condensation | Paraformaldehyde, Secondary Amine HCl | β-Aminoketone | nih.gov |

| Beckmann Rearrangement | Thionyl Chloride (on oxime) | Lactam | nih.gov |

| Beckmann Fragmentation | Thionyl Chloride (on oxime) | Nitrile | nih.gov |

Introduction of Methylene (B1212753) Lactone Moieties

The α-methylene-γ-lactone moiety is a well-known pharmacophore present in many natural products with significant biological activity. The introduction of this functional group into the isosteviol scaffold has been investigated as a strategy to create potentially bioactive compounds. mdpi.comresearchgate.net Research has focused on synthesizing derivatives of tetracyclic diterpenoids that incorporate an α-methylene lactone structure. mdpi.com While specific synthetic pathways originating from this compound are not extensively detailed in the provided context, the general strategy involves modifying the isosteviol structure to build the lactone ring. mdpi.comresearchgate.net This structural modification has been pursued to produce scaffolds for evaluation in anticancer research. researchgate.net

Investigation of Carboxylate Ester Functionality Modifications

The carboxylate ester functionality at the C-19 position of isothis compound is another key site for structural modification. mdpi.com While the methyl ester itself is often a starting point, further modifications of this group are explored to study structure-activity relationships. mdpi.comresearchgate.net

A common strategy involves amide bond formation. The carboxylic acid of isosteviol is coupled with various amino acid esters using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.com For example, a D-phenylalanine methyl ester has been successfully conjugated at the C-19 position. mdpi.com

Another approach involves nucleophilic substitution reactions. Isosteviol is first activated, for instance by converting the carboxylic acid to an acyl chloride, and then reacted with various nucleophiles. mdpi.com Alternatively, isosteviol can be reacted with different chlorinated derivatives, such as heterocyclic chloroacetamides, in the presence of a base like potassium carbonate, to form new ester linkages. mdpi.com These modifications allow for the introduction of a wide array of functional groups, including anilines and various heterocycles, to the C-19 position of the isosteviol skeleton. mdpi.com

Allylic Hydroxylation of Steviol Followed by Methyl Ester Formation

A key strategy in the chemical modification of steviol involves the introduction of a hydroxyl group at the allylic C-15 position, followed by esterification of the carboxylic acid at C-19 to form a methyl ester. This two-step process enhances the polarity and creates a new site for further functionalization of the steviol scaffold.

The allylic hydroxylation of steviol is a stereoselective reaction. u-szeged.humdpi.com When steviol is treated with selenium(IV) dioxide and tert-butyl hydroperoxide in dry tetrahydrofuran (B95107) (THF), the hydroxyl group is selectively introduced at the 15-α position. u-szeged.humdpi.com This process yields the 15-α-hydroxy isomer as the primary product. u-szeged.humdpi.com

Following the hydroxylation, the resulting 15-α-hydroxysteviol undergoes esterification. u-szeged.humdpi.com The use of diazomethane in diethyl ether has been reported as a highly efficient method, affording the corresponding methyl ester in excellent yield within minutes. u-szeged.huresearchgate.net This reaction proceeds without the undesirable side reaction of cyclopropanation. researchgate.netresearchgate.net An alternative, though lower-yielding, method for esterification involves the use of iodomethane (B122720). mdpi.com

The resulting compound, methyl 15-α-hydroxysteviolate, serves as a versatile intermediate for the synthesis of more complex steviol derivatives. For instance, it can be a precursor for the creation of spiro-epoxides, which can then be used to generate a library of aminotriols with potential biological activities. mdpi.comresearchgate.net

Biocatalytic approaches have also been explored for the hydroxylation of steviol and its derivatives. nih.govoup.comresearchgate.net Enzymes such as P450 monooxygenases have shown the ability to selectively hydroxylate different positions on the steviol skeleton, offering an alternative to chemical methods. nih.govoup.comdb-thueringen.de Fungi like Aspergillus niger and Fusarium moniliforme have also been utilized for the biotransformation of steviol derivatives, leading to hydroxylated products. researchgate.netmdpi.com

Table 1: Reaction Details for Allylic Hydroxylation and Methyl Ester Formation

| Step | Reagents and Conditions | Product | Yield | Reference |

| Allylic Hydroxylation | Steviol, Selenium(IV) dioxide, tert-butyl hydroperoxide, dry THF, 25 °C, 1 day | 15-α-hydroxysteviol | 68% | researchgate.net |

| Methyl Ester Formation | 15-α-hydroxysteviol, Diazomethane, Diethyl ether, 25 °C, 2 min | Methyl 15-α-hydroxysteviolate | 83% | researchgate.net |

Analytical and Spectroscopic Characterization Techniques for Steviol Methyl Ester

Chromatographic Separation Methods for Steviol (B1681142) Methyl Ester and its Derivatives

Chromatography is a cornerstone for the analysis of steviol methyl ester, a derivative of steviol, the aglycone of the sweet-tasting steviol glycosides found in Stevia rebaudiana. The selection of a chromatographic technique is contingent on the specific analytical goal, whether it be purification, quantification, or identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely utilized technique for the analysis of steviol glycosides and their derivatives. The choice between reversed-phase, normal-phase, or HILIC modes depends on the polarity of the analytes and the desired separation selectivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of steviol glycosides and their derivatives due to its compatibility with aqueous-organic mobile phases and its ability to separate compounds based on hydrophobicity. acs.orgmdpi.comchromatographyonline.com

Stationary Phases: Octadecyl silica (B1680970) (C18) columns are predominantly used. gavinpublishers.comrjptonline.org These non-polar stationary phases provide effective retention and separation of the moderately non-polar steviol and its ester derivatives.

Mobile Phases: Mixtures of acetonitrile (B52724) and water are frequently employed. acs.orggavinpublishers.comrjptonline.org To improve peak shape and resolution, buffers such as sodium phosphate (B84403) or acetic acid are often added to the mobile phase. rjptonline.orgiosrphr.orgcabidigitallibrary.org Gradient elution, where the mobile phase composition is changed during the run, is common for separating complex mixtures of steviol glycosides with varying numbers of sugar units.

Detection: UV detection at wavelengths around 210 nm is standard for these compounds, as they possess a chromophore that absorbs in this region. gavinpublishers.comiosrphr.org For enhanced sensitivity, especially for steviol itself, derivatization to form a fluorescent ester, such as a (7-methoxy-4-coumarinyl)methyl ester, allows for highly sensitive fluorescence detection. acs.orggavinpublishers.com This derivatization can lower the detection limit significantly, from nanograms to picograms. acs.orggavinpublishers.com

A study detailed a highly sensitive RP-HPLC method for steviol determination after derivatization with 4-(bromomethyl)-7-methoxycoumarin. The resulting fluorescent ester was separated on an ODS (C18) column with an acetonitrile/water mobile phase, achieving a detection limit of 100 pg. acs.org

Table 1: Exemplary RP-HPLC Conditions for Steviol Derivative Analysis

| Parameter | Conditions |

|---|---|

| Column | Reversed-Phase ODS (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (80:20, v/v), isocratic |

| Flow Rate | 1 mL/min |

| Detection | Fluorescence (λex = 321 nm, λem = 391 nm) |

| Analyte | (7-methoxy-4-coumarinyl)methyl ester of steviol |

| Retention Time | ~13.5 minutes |

Source: Adapted from a study on picomole-level steviol quantification. acs.org

Normal-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) offer alternative selectivities for separating polar compounds. science.govmtc-usa.comsci-hub.se While traditional normal-phase chromatography with non-polar solvents is less common for steviol glycosides due to their polarity and poor solubility, HILIC has emerged as a powerful technique.

HILIC: This technique uses a polar stationary phase (like bare silica or aminopropyl-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of water. chromatographyonline.comrjptonline.org This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition. HILIC is particularly effective for separating the highly polar, multi-glycosylated steviol derivatives. rjptonline.org

Mobile Phases: In HILIC, typical mobile phases consist of acetonitrile and aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate). chromatographyonline.comrjptonline.org The separation mechanism involves a combination of partitioning, ion exchange, and hydrogen bonding. mtc-usa.com

Advantages: HILIC can provide better retention for very polar compounds that elute too early in RP-HPLC. sci-hub.se The high organic content of the mobile phase is also advantageous for coupling with mass spectrometry, as it promotes efficient solvent evaporation and analyte ionization. sci-hub.se

Table 2: Comparison of Chromatographic Modes for Steviol Compound Analysis

| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amino) |

| Mobile Phase | High aqueous content | High organic content (e.g., >70% Acetonitrile) |

| Elution Order | Least polar elutes last | Most polar elutes last |

| Primary Application | Steviol, this compound, less glycosylated derivatives | Highly polar, multi-glycosylated derivatives |

Source: Compiled from principles of liquid chromatography. mdpi.commtc-usa.comsci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org For non-volatile compounds like steviol, derivatization is necessary to increase their volatility. rsc.org The analysis of fatty acids from Stevia extracts, for instance, is commonly performed by converting them into their more volatile fatty acid methyl esters (FAMEs). rsc.orgnih.gov

The process typically involves:

Extraction and Derivatization: Lipophilic components, including fatty acids, are extracted from the plant material using a solvent like ethyl acetate (B1210297). nih.govscispace.com The fatty acids are then converted to their methyl esters through a process like acid-catalyzed esterification. rsc.org

Separation: The derivatized sample is injected into the GC, where it is vaporized. The components are then separated on a capillary column, often with a non-polar stationary phase like HP-5MS (a 5% phenyl-methylpolysiloxane). nih.govscispace.com The separation is based on the boiling points and interactions of the compounds with the stationary phase.

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound by comparison with spectral libraries. rsc.orgresearchgate.net

GC-MS has been successfully used to identify hexadecanoic acid, methyl ester in ethyl acetate fractions of Stevia leaf extracts. nih.gov This method provides a comprehensive profile of the lipophilic constituents, including various fatty acid methyl esters. researchgate.netresearchgate.net

TLC and its more advanced version, HPTLC, are valuable planar chromatographic techniques for the rapid screening and separation of steviol derivatives. mdpi.comnih.gov

Principle: A sample is spotted onto a plate coated with a stationary phase (adsorbent), typically silica gel. The plate is then placed in a chamber containing a mobile phase (developing solvent), which moves up the plate by capillary action. Separation occurs as different components travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase.

Stationary and Mobile Phases: For steviol glycosides, HPTLC on silica gel 60 plates is common. mdpi.com Effective mobile phases include mixtures like ethyl acetate, methanol (B129727), and formic or acetic acid in various ratios. mdpi.com

Detection: After development, the separated spots are visualized. Since steviol derivatives are often not colored, visualization can be achieved under UV light (if they are fluorescent or absorb UV) or by spraying the plate with a derivatizing agent that reacts to produce colored spots. acs.org

HPTLC-MS: A significant advancement is the coupling of HPTLC with mass spectrometry (HPTLC-MS). mtbrandao.comnih.gov After separation on the HPTLC plate, specific spots can be eluted directly into a mass spectrometer using a specialized interface. mtbrandao.comyoutube.com This allows for the unequivocal identification of the separated compounds. mtbrandao.comnih.gov This technique has been demonstrated for the analysis of rebaudioside A. nih.gov

HPTLC is particularly useful for screening multiple samples in parallel and can be used to analyze steviol glycosides in various food products after a simple one-step sample preparation. nih.gov

Reversed-Phase HPLC Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Advanced Spectroscopic Characterization

While chromatography separates compounds, spectroscopy is used to elucidate their structures. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the definitive identification of this compound and related compounds.

Advanced spectroscopic methods are essential for the unambiguous structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure determination. 1D NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, respectively. 2D NMR experiments (like COSY, HMQC, and HMBC) are used to establish correlations between atoms, revealing the connectivity within the molecule. nih.gov For example, ¹H-NMR spectra of steviol derivatives show characteristic signals for methyl groups, olefinic protons of the exocyclic double bond, and various methylene (B1212753) and methine protons of the ent-kaurane skeleton. nih.govacademicjournals.org The chemical shifts and coupling constants provide critical data for assigning the full structure.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition. academicjournals.org Techniques like Electrospray Ionization (ESI) are commonly coupled with HPLC (LC-MS) to provide mass information for the separated components. gavinpublishers.com The fragmentation pattern observed in MS/MS experiments can further confirm the structure by revealing how the molecule breaks apart.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a steviol derivative would show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the ester and carboxylic acid, and C-H bonds. academicjournals.org

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the molecule. mdpi.com It can be used to distinguish between different steviol glycosides based on subtle structural differences and can be applied for quantitative quality control without extensive sample preparation. mdpi.com

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique was used to definitively characterize microbial degradation products of steviol. mdpi.com

Table 3: Spectroscopic Data for a Steviol Derivative

| Technique | Observation | Interpretation |

|---|---|---|

| HRMS | [M+Na]⁺ ion observed | Confirms molecular formula |

| ¹H-NMR | Signals for methyls, olefinic protons, methines | Characteristic of ent-kaurane skeleton |

| ¹³C-NMR | ~20 signals for the aglycone | Confirms carbon framework |

| IR | Bands at ~3400 cm⁻¹, ~1725 cm⁻¹ | Presence of -OH and C=O groups |

Source: Compiled from typical spectroscopic data for diterpenoids. nih.govacademicjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

1D NMR (¹H, ¹³C J-MOD)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) J-Modulated (J-MOD) or Distortionless Enhancement by Polarization Transfer (DEPT) spectra, are fundamental for assigning the chemical structure of this compound.

The ¹H NMR spectrum of this compound displays characteristic signals for an ent-kaurane diterpenoid. jocpr.com Key features include two tertiary methyl singlets (C-18 and C-20), a singlet for the methyl ester group (-OCH₃) typically appearing around δ 3.6-3.7 ppm, and two distinct singlets for the exocyclic methylene protons at the C-17 position (δ 4.8-5.0 ppm). jocpr.com The remaining protons of the polycyclic structure appear as a complex series of multiplets in the upfield region. jocpr.com

The ¹³C NMR spectrum, often aided by J-MOD or DEPT experiments which differentiate between CH₃, CH₂, CH, and quaternary carbons, provides a count of all carbon atoms. For this compound (C₂₁H₃₂O₃), 21 distinct carbon signals are expected. Notable signals include the carbonyl carbon of the methyl ester group (C-19) around δ 177 ppm, the carbons of the exocyclic double bond (C-16 and C-17) at approximately δ 150 ppm and δ 103 ppm respectively, the carbon bearing the hydroxyl group (C-13) near δ 79 ppm, and the methoxy (B1213986) carbon of the ester at about δ 51 ppm. jocpr.comresearchgate.net

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| 1 | 39.6 | 0.90 (m), 1.85 (m) |

| 2 | 19.1 | 1.65 (m), 1.95 (m) |

| 3 | 37.9 | 1.45 (m), 1.60 (m) |

| 4 | 43.8 | - |

| 5 | 57.0 | 1.10 (d) |

| 6 | 21.5 | 1.70 (m) |

| 7 | 41.3 | 1.40 (m), 1.55 (m) |

| 8 | 43.9 | - |

| 9 | 54.9 | 0.95 (d) |

| 10 | 39.7 | - |

| 11 | 19.8 | 1.50 (m), 1.75 (m) |

| 12 | 33.1 | 1.60 (m), 1.80 (m) |

| 13 | 79.1 | - |

| 14 | 41.8 | 1.25 (m), 2.10 (m) |

| 15 | 49.0 | 1.90 (m), 2.20 (m) |

| 16 | 150.2 | - |

| 17 | 103.1 | 4.83 (s), 4.98 (s) |

| 18 | 28.9 | 1.22 (s) |

| 19 | 177.5 | - |

| 20 | 15.5 | 0.95 (s) |

| OCH₃ | 51.4 | 3.67 (s) |

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure and confirming stereochemistry by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J H-H coupling). For this compound, COSY spectra would show correlations that trace the proton networks within each ring of the diterpene skeleton, for instance, connecting H-1 through H-2 to H-3, and H-5 through H-6 to H-7. mdpi.comscirp.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J C-H). This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. scirp.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J C-H), which is vital for connecting different structural fragments. Key HMBC correlations for this compound include those from the methyl protons (H-18 and H-20) to their neighboring quaternary and methine carbons, and crucially, the correlation from the methoxy protons (-OCH₃) to the ester carbonyl carbon (C-19), confirming the methyl ester functionality. mdpi.comnih.govsemanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing essential information about the molecule's stereochemistry. In the ent-kaurene (B36324) framework of this compound, characteristic NOE correlations are observed between H-14 and H-20, indicating they are on the same face of the molecule (β-orientation). Conversely, correlations between H-9 and H-5, and between H-5 and the C-18 methyl protons, confirm these groups are on the opposite face (α-orientation). mdpi.comgoogle.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and formula of this compound and to gain structural insights through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for analyzing steviol derivatives. researchgate.netjst.go.jp When analyzed by ESI-MS, this compound (molecular weight 332.47 g/mol ) typically forms protonated molecules [M+H]⁺ at m/z 333 or adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 355. researchgate.net This technique is valuable for confirming the molecular mass of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern of steviol glycosides is well-documented, often initiated by the cleavage of the ester-linked sugar at the C-19 position. acs.org By analogy, the fragmentation of this compound would involve characteristic losses from the diterpenoid core. Analysis of GC-MS library data shows a molecular ion peak [M]⁺ at m/z 332 and a prominent fragment ion at m/z 121. nih.gov The fragmentation pathways can include losses of water (H₂O), formaldehyde (B43269) (CH₂O), and the methoxy group (∙OCH₃) from the molecular ion.

Table 2: Common Fragments in Mass Spectrometry of this compound

| m/z Value | Proposed Fragment |

| 332 | [M]⁺ (Molecular Ion) |

| 314 | [M - H₂O]⁺ |

| 301 | [M - ∙OCH₃]⁺ |

| 273 | [M - COOCH₃]⁺ |

| 121 | Aromatic fragment from ring cleavage |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₂₁H₃₂O₃, the calculated exact mass is 332.2351 Da. nih.gov An HRMS experiment would be expected to yield a measured mass that corresponds to this calculated value within a very small margin of error (typically <5 ppm), thus confirming the molecular formula. jocpr.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound, providing diagnostic information about the functional groups present in the molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

In the analysis of this compound and its derivatives, the most prominent absorption bands are associated with the hydroxyl (-OH) and the ester carbonyl (C=O) groups. The presence of a strong absorption band in the region of 3400-3550 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary hydroxyl group at the C-13 position. scielo.br The exact position and shape of this band can be influenced by hydrogen bonding.

A sharp, strong absorption band consistently appears in the range of 1719-1728 cm⁻¹, which is characteristic of the C=O stretching vibration of the methyl ester group at the C-19 position. scielo.brscirp.orgscirp.org This band is a key marker for confirming the esterification of the carboxylic acid group of steviol. For instance, studies on various derivatives of this compound report this ester carbonyl peak at approximately 1720-1722 cm⁻¹. scielo.brscielo.br Other regions of the spectrum show bands corresponding to C-H stretching of alkane groups (around 2848-2950 cm⁻¹) and C-O stretching vibrations. mattioli1885journals.com

The table below summarizes the key IR absorption bands observed for this compound and its closely related derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3408 - 3527 | scielo.br |

| Ester Carbonyl (C=O) | C=O Stretch | 1719 - 1728 | scielo.brscirp.orgscirp.orgscielo.br |

| Alkanes (CH, CH₂, CH₃) | C-H Stretch | ~2918 - 2947 | scirp.orgresearchgate.net |

| Ester (C-O) | C-O Stretch | ~1022 | mattioli1885journals.com |

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy serves as a powerful, non-destructive technique for the detailed structural elucidation of steviol derivatives. nih.govnih.gov It provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. While extensive research has focused on applying Raman spectroscopy to characterize various steviol glycosides for quality control in the sweetener industry, the principles and findings are directly applicable to the this compound aglycone core. nih.govmdpi.com

High-resolution Raman spectroscopy has been used to create spectral libraries of diterpene glycosides, allowing for the identification and quantification of specific functional groups within the molecules. nih.govnih.govmdpi.com The analysis of the aglycone core in these studies reveals distinct Raman bands associated with the tetracyclic diterpene structure of steviol. The spectra can be deconvoluted to assign specific bands to vibrations of the carbon skeleton, including C-C stretching and various bending modes, as well as vibrations of the exocyclic methylene group (C=CH₂), which is a characteristic feature of the kaurane (B74193) skeleton. nih.govresearchgate.net

Key spectral regions for the steviol core include bands related to the C=C bond of the exocyclic methylene group and the complex fingerprint region below 1500 cm⁻¹, which contains a wealth of structural information. nih.gov By analyzing these spectral fingerprints, Raman spectroscopy can confirm the integrity of the core molecular structure of this compound. mdpi.com

| Functional Group / Moiety | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Exocyclic Methylene (C=CH₂) | ν(C=C) Stretch | ~1650 - 1660 | nih.gov |

| Ester Carbonyl (C=O) | ν(C=O) Stretch | ~1720 - 1730 | scirp.org |

| Carbon Skeleton | Fingerprint Region (C-C, C-O stretches; C-H bends) | 150 - 1500 | nih.govresearchgate.net |

Circular Dichroism for Molecular Interaction Studies

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light, providing information on the stereochemistry and conformation of chiral molecules. It is particularly valuable for studying the interactions between a chiral molecule, such as a steviol derivative, and a biological macromolecule.

Research has effectively utilized CD spectroscopy to investigate the molecular interactions of a derivative, dihydroxy-isothis compound (DIME), with calf thymus DNA. jcimjournal.comresearchgate.netnih.gov In these studies, the interaction of DIME with DNA was shown to induce discernible changes in the CD spectrum of the DNA, indicating a structural and conformational alteration of the macromolecule upon binding. jcimjournal.comresearchgate.netnih.govresearchgate.net

The experiments typically involve recording the CD spectra of the DNA in the absence and presence of the steviol derivative. thehomeopathiccollege.org Changes in the characteristic positive and negative bands of the DNA's CD spectrum can reveal the nature of the interaction, such as intercalation or groove binding, and provide insight into how the small molecule affects the DNA's secondary structure. These findings demonstrate that CD spectroscopy is a potent tool for elucidating the bio-molecular interactions of this compound and its derivatives, which is crucial for understanding their potential biological activities. nih.govresearchgate.net

Biotransformation and Microbial Metabolism of Steviol Methyl Ester

Microbial Hydroxylation of Steviol (B1681142) Methyl Ester

Hydroxylation is a key reaction in the microbial metabolism of steviol methyl ester, introducing hydroxyl groups at various positions on the diterpenoid skeleton. This process can lead to the formation of a diverse range of derivatives.

The fungus Gibberella fujikuroi is a well-studied microorganism in the context of diterpene metabolism, particularly known for its role in producing gibberellins (B7789140). When exposed to this compound, G. fujikuroi is capable of carrying out a series of hydroxylation reactions. In the presence of a plant growth retardant, G. fujikuroi converts this compound into several metabolites. tandfonline.comoup.comcapes.gov.br

Initial studies identified the formation of monohydroxy-, dihydroxy-, and hydroxyoxo-derivatives of this compound. oup.comcapes.gov.br Further detailed spectroscopic analysis led to the characterization of five new metabolites alongside a known compound. tandfonline.com The structures of these metabolites were elucidated as:

methyl ent-7β,13-dihydroxykaur-16-en-19-oate

methyl ent-11α,13-dihydroxykaur-16-en-19-oate

methyl ent-7β,11α,13-trihydroxykaur-16-en-19-oate

methyl ent-11α,13,15β-trihydroxykaur-16-en-19-oate

methyl ent-13,15β-dihydroxy-11-oxokaur-16-en-19-oate tandfonline.com

The known compound identified was methyl ent-7α,13-dihydroxykaurenoic acid. rsc.org The formation of these varied products underscores the low substrate specificity of the enzymes within G. fujikuroi. oup.comcapes.gov.br One significant observation is that the methylation of the carboxyl group at C-19 in steviol appears to prevent the ring B contraction that is characteristic of gibberellin biosynthesis. rsc.org

Table 1: Metabolites of this compound by Gibberella fujikuroi

| Original Compound | Metabolizing Microorganism | Resulting Metabolites |

| This compound | Gibberella fujikuroi | methyl ent-7β,13-dihydroxykaur-16-en-19-oate |

| methyl ent-11α,13-dihydroxykaur-16-en-19-oate | ||

| methyl ent-7β,11α,13-trihydroxykaur-16-en-19-oate | ||

| methyl ent-11α,13,15β-trihydroxykaur-16-en-19-oate | ||

| methyl ent-13,15β-dihydroxy-11-oxokaur-16-en-19-oate | ||

| methyl ent-7α,13-dihydroxykaurenoic acid |

While direct studies on the biotransformation of this compound by Bacillus megaterium are not extensively documented, research on related compounds provides insight into its metabolic capabilities. B. megaterium has been shown to hydroxylate and glucosylate other steviol derivatives, such as isosteviol (B191626). researchgate.netairitilibrary.com

In a study involving dihydroisosteviol (B1259458) methyl ester, a related compound, Bacillus megaterium NRRL B-938 was found to hydroxylate it at the C-7 position, yielding 7α-hydroxydihydroisothis compound. nrct.go.th Furthermore, the C-19 alcoholic analogue of dihydroisosteviol was converted into three different hydroxylated metabolites by the same bacterium. nrct.go.th This demonstrates the capability of B. megaterium to perform regioselective hydroxylations on the steviol skeleton. nrct.go.th The bacterium is known to possess cytochrome P-450 monooxygenases that are responsible for such hydroxylation reactions. jmaps.in These findings suggest that B. megaterium has the enzymatic machinery to hydroxylate this compound, likely at unactivated carbon positions. nrct.go.thjmaps.in

Table 2: Biotransformation of Steviol-Related Methyl Esters by Bacillus megaterium

| Substrate | Metabolizing Microorganism | Product | Transformation Type |

| Dihydroisothis compound | Bacillus megaterium NRRL B-938 | 7α-hydroxydihydroisothis compound | Hydroxylation |

Metabolism by Gibberella fujikuroi

Enzymatic Derivatization and Conversion of Steviol Glycosides to Steviol Aglycone

The formation of this compound often begins with the hydrolysis of steviol glycosides to the steviol aglycone. This process is primarily mediated by enzymes such as β-glucosidases. Subsequent modification of the steviol can be achieved through enzymes like cyclodextrin (B1172386) glycosyl transferase (CGTase).

β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides. nih.gov In the context of steviol glycosides, these enzymes are crucial for cleaving the sugar moieties from the steviol backbone, releasing the steviol aglycone. nih.govnih.gov This is a key step, as steviol itself is the precursor for producing this compound.

Different microbial β-glucosidases exhibit varying specificities. Some can hydrolyze the β-glucosyl ester linkage at the C-19 position, while others act on the β-glucosidic linkages at the C-13 position. researchgate.net For instance, a β-glucosidase from Flavobacterium johnsonae was found to hydrolyze the glucosyl ester linkages at C-19 of rebaudioside A, stevioside (B1681144), and rubusoside, but not the β-glucosidic linkages at C-13 of rebaudioside B or steviol bioside. researchgate.net Conversely, a β-glucosidase from Streptomyces sp. GXT6 specifically hydrolyzes the glucose moiety of the sophoroside at C-13 in stevioside to produce rubusoside. researchgate.net The complete hydrolysis of all sugar units from steviol glycosides by certain β-glucosidases, such as one from Sulfolobus solfataricus, can lead to a high yield of steviol. nih.gov

Cyclodextrin glycosyl transferase (CGTase) is a microbial enzyme, commonly produced by Bacillus species, that belongs to the α-amylase family. researchgate.netresearchgate.net CGTases are multifunctional enzymes capable of catalyzing transglycosylation reactions, including cyclization, coupling, and disproportionation. researchgate.net In the realm of steviol glycosides, CGTase is primarily used to modify their structure by adding glucose units from a donor substrate like starch. researchgate.netmdpi.com This process, known as glucosylation, can lead to the formation of glucosylated steviol glycosides with improved taste profiles. mdpi.com

The transglycosylation can occur at the C-13 and/or C-19 positions of the steviol aglycone, leading to the attachment of multiple glucose units. mdpi.com Research has shown the addition of up to 11 glucose units to the steviol aglycone through CGTase-mediated reactions. mdpi.com While the primary application of CGTase is on steviol glycosides, the modification of the steviol aglycone itself is a key aspect of these reactions.

Role of β-Glucosidases in Glycosidic Bond Cleavage

Broader Microbial Transformation of Steviol Derivatives

Beyond G. fujikuroi and B. megaterium, other microorganisms have been shown to transform steviol and its derivatives, further highlighting the potential of microbial biocatalysis in generating novel compounds. scielo.brresearchgate.net Fungi such as Aspergillus niger and Fusarium moniliforme are capable of hydroxylating steviol derivatives at various positions. scielo.brresearchgate.net

For example, A. niger can hydroxylate methyl ent-11β,13-dihydroxy-15,16-epoxikauran-19-oate at the C-11 position. scielo.br Fusarium moniliforme has been shown to hydroxylate ent-16β-hydroxybeyeran-19-oic acid at the C-6 and C-7 positions. scielo.br The ability of different microorganisms to introduce hydroxyl groups at non-activated carbons points to the existence of similar monooxygenases across various microbial species. scielo.br The biotransformation of isosteviol, a rearranged isomer of steviol, by fungi like Aspergillus niger, Penicillium chrysogenum, and Rhizopus arrhizus also yields various hydroxylated derivatives. mdpi.com These transformations are significant as they can increase the polarity and potentially alter the biological activity of the parent compounds. scielo.br

Structure Activity Relationship Sar Studies of Steviol Methyl Ester Derivatives

Design and Synthesis of Steviol-Based Scaffolds for Biological Investigations

The journey from the natural product stevioside (B1681144) to biologically active derivatives often begins with its hydrolysis to steviol (B1681142) and subsequent esterification to steviol methyl ester. mdpi.comnih.govu-szeged.hu This key intermediate is more amenable to further chemical transformations, acting as the foundation for a wide array of synthetic scaffolds. mdpi.comu-szeged.hu The synthesis strategies are designed to be stereoselective, ensuring the creation of specific three-dimensional structures crucial for biological interactions. researchgate.netmdpi.com

Diterpene 1,3-Aminoalcohol Analogs and Regioisomers

A significant class of derivatives synthesized from this compound are the diterpene 1,3-aminoalcohols and their regioisomers. mdpi.comdntb.gov.ua The synthesis of these compounds is a multi-step, stereoselective process. researchgate.net

A common pathway begins with the epoxidation of this compound. mdpi.comu-szeged.hu This epoxide then undergoes a Wagner-Meerwein rearrangement, catalyzed by a Lewis acid such as BF₃·Et₂O, to yield a key intermediate, a β-keto alcohol with an ent-beyerane skeleton. mdpi.comresearchgate.netnih.gov This rearrangement alters the core structure from an ent-kaurane to an ent-beyerane type. u-szeged.hu The resulting keto group is then converted into an oxime, which can be reduced via Raney-nickel-catalysed hydrogenation to form a primary aminoalcohol. mdpi.comdntb.gov.uanoaa.gov From this primary amine, a diverse library of N-substituted 1,3-aminoalcohols can be synthesized through the formation and subsequent reduction of Schiff bases with various aldehydes. mdpi.comdntb.gov.ua

To create regioisomers, the hydroxyl group of the β-keto alcohol intermediate can be mesylated. This mesylate is then displaced with sodium azide (B81097) to introduce an azido (B1232118) group, which is subsequently reduced to a primary amine, yielding the regioisomeric aminoalcohol. mdpi.comnih.gov "Click" reactions can also be performed on the azide intermediates to generate triazole derivatives. mdpi.comnih.govnih.gov

Steviol-Derived Aminodiols and Aminotriols

The synthesis of aminodiols and aminotriols from the steviol scaffold introduces multiple polar functional groups, which can enhance interactions with biological targets. mdpi.comresearchgate.net The primary route to steviol-derived aminodiols involves the stereospecific epoxidation of the C16-C17 double bond of this compound. nih.govu-szeged.hu The resulting epoxide ring can then be opened by various primary and secondary amines, often in the presence of a catalyst like lithium perchlorate (B79767), to yield a library of 3-amino-1,2-diols. nih.govresearchgate.net

The creation of aminotriols requires an additional hydroxylation step. mdpi.com Allylic hydroxylation of this compound at the C-15 position can be achieved using selenium(IV) dioxide and tert-butyl hydroperoxide, producing a 15-α-hydroxy derivative. u-szeged.humdpi.com This allylic diol is then subjected to epoxidation, forming a key spiro-epoxide intermediate. researchgate.netmdpi.comresearchgate.net Similar to the aminodiol synthesis, this epoxide is opened with a range of amines to furnish the desired aminotriols. researchgate.netmdpi.comresearchgate.net The corresponding primary aminotriol can be obtained through palladium-catalysed hydrogenation of the N-benzyl aminotriol. researchgate.netmdpi.com

Isosteviol-Based Aminoalcohol Derivatives

Isosteviol (B191626), the rearranged and more stable isomer of steviol, is readily obtained through acid-catalyzed hydrolysis of stevioside. mdpi.commdpi.commdpi.com It serves as another important starting material for creating biologically active molecules. mdpi.comscienceopen.com The synthesis of aminoalcohol derivatives often starts with the formation of isothis compound. mdpi.comnih.gov

One synthetic route involves a Mannich condensation of the isothis compound ketone with paraformaldehyde and a secondary amine to produce 1,3-aminoketones. mdpi.com These aminoketones are then reduced to yield the corresponding 1,3-aminoalcohols. mdpi.com An alternative and widely used method is the reductive amination of a 3-hydroxyaldehyde intermediate, which is obtained from isosteviol. mdpi.comnih.govnih.gov This hydroxyaldehyde can be reacted with various primary amines to form Schiff bases, which are then reduced with agents like sodium borohydride (B1222165) to create a library of N-substituted 1,3-aminoalcohols. nih.gov These approaches allow for the generation of diverse derivatives for biological screening. mdpi.commdpi.com

Methodologies for In Vitro Biological Evaluation of Structure-Activity Relationships

To understand the relationship between the chemical structure of the synthesized this compound derivatives and their biological effects, comprehensive in vitro evaluations are performed. The primary method used to assess antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.commdpi.comresearchgate.net This colorimetric assay measures the metabolic activity of cells and is a standard for determining the concentration of a compound that inhibits cell growth by 50% (IC₅₀). u-szeged.hu Evaluations are typically conducted against a panel of human cancer cell lines, such as those from cervical (HeLa, SiHa), breast (MCF-7, MDA-MB-231), and ovarian (A2780) cancers, as well as non-cancerous cell lines (e.g., NIH/3T3 fibroblasts) to assess selectivity. mdpi.comnih.govresearchgate.net

Assessment of Functional Group and Substituent Effects on Biological Profiles (e.g., Antiproliferative Activity)

SAR studies have consistently shown that the nature of the substituents on the steviol scaffold dramatically influences antiproliferative activity.

Role of the Amino Group: The presence of an amino function is generally essential for antiproliferative activity, as the parent diol and aldehyde intermediates often show no relevant effect. mdpi.com

N-Substituents: Aromatic N-substituents are critical for enhancing cytotoxic effects. mdpi.comnih.gov In nearly all studied series, including 1,3-aminoalcohols, aminodiols, and aminotriols, derivatives with an N-benzyl group are significantly more potent than their primary amine counterparts. nih.govmdpi.comu-szeged.hu Further substitution on the aromatic ring, such as with fluorine or methoxy (B1213986) groups, can modulate this activity. mdpi.commdpi.com Naphthyl-substituted derivatives, in particular, often exhibit the highest potency, though sometimes with reduced selectivity. mdpi.commdpi.comnih.gov

Hydroxyl Groups: The introduction of additional hydroxyl groups, moving from aminodiols to aminotriols, has been observed to slightly increase biological activity, suggesting that enhanced polarity and hydrogen-bonding capacity can be beneficial. mdpi.comresearchgate.net

Regioisomerism: The position of the aminoalcohol functionality also plays a role. In one study, the regioisomeric 1,3-aminoalcohol 31 was found to be more active than its counterpart 6, especially against MCF-7 cells, indicating that the relative orientation of the functional groups within the molecule is important for its interaction with biological targets. nih.gov

The following tables summarize the antiproliferative activities (IC₅₀ values) of selected steviol and isosteviol derivatives, illustrating these SAR findings.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Steviol-Derived Aminotriols Data sourced from studies on various human cancer cell lines. Lower values indicate higher potency.

| Compound | N-Substituent | HeLa | SiHa | A2780 | MCF-7 | MDA-MB-231 |

| 9 | N-benzyl | 5.3 | 11.2 | 4.3 | 2.5 | 3.9 |

| 10 | N-(4-fluorobenzyl) | 4.7 | 10.1 | 3.6 | 2.2 | 3.1 |

| 15 | N-(1-naphthylmethyl) | 2.9 | 5.8 | 2.1 | 1.9 | 2.4 |

| 16 | N-(2-naphthylmethyl) | 2.5 | 5.5 | 1.9 | 1.6 | 2.1 |

| Cisplatin (B142131) | (Reference) | 3.1 | 4.5 | 1.1 | 4.9 | 5.2 |

Data adapted from reference mdpi.com.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Isosteviol-Based 1,3-Aminoalcohols Data from studies on various human cancer cell lines.

| Compound | R¹ Substituent | R² Substituent | A2780 | HeLa | MCF-7 | MDA-MB-231 |

| 15 | Benzyl (B1604629) | Benzyl | 10.1 | 11.3 | 8.9 | 12.4 |

| 16 | Benzyl | 4-Fluorobenzyl | 8.5 | 9.2 | 7.5 | 10.1 |

| 17 | Benzyl | 4-Methoxybenzyl | 9.8 | 10.5 | 8.1 | 11.7 |

| 20 | Benzyl | 3-(1H-imidazol-1-yl)propyl | 6.5 | 7.8 | 5.9 | 8.2 |

| Cisplatin | (Reference) | (Reference) | 1.1 | 3.1 | 4.9 | 5.2 |

Investigation of Stereochemical Influence on Molecular Interactions

The specific three-dimensional arrangement of atoms (stereochemistry) in steviol derivatives is a critical determinant of their biological activity. Synthetic procedures are often designed to be stereoselective to produce a single, desired isomer. researchgate.netdntb.gov.ua

For example, the epoxidation of this compound can lead to different stereoisomers depending on the reagents used. nih.govu-szeged.hu The subsequent ring-opening by an amine is also a stereospecific reaction, meaning the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting aminodiol. nih.gov When libraries of these compounds are tested, it is often found that one stereoisomer is significantly more active than another, highlighting a specific fit with a biological target. nih.govnih.gov

Biosynthetic Pathways and Precursors

Investigation of Steviol (B1681142) Biosynthesis via Methylerythritol Phosphate (B84403) (MEP) Pathway

The biosynthesis of steviol, the diterpenoid aglycone of steviol glycosides, originates from primary metabolites through a complex series of enzymatic reactions. steviashantanu.com Scientific investigations have confirmed that the primary pathway for the formation of the isoprene (B109036) units that build the steviol backbone is the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. mdpi.comresearchgate.netrsc.org This pathway is an alternative to the mevalonate (B85504) (MVA) pathway. steviashantanu.com

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), products of photosynthesis and glucose breakdown. steviashantanu.commdpi.com This initial reaction is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.com DXP is then converted to methylerythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR), a key regulatory step. mdpi.com Through a series of further enzymatic steps, MEP is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgsteviashantanu.com

These C₅ units are the universal precursors for all terpenoids. rsc.org For diterpene synthesis, three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C₂₀ compound geranylgeranyl diphosphate (GGPP). nih.gov The synthesis of GGPP from IPP and DMAPP is the starting point for many biologically important diterpenes, including steviol. steviashantanu.com

The conversion of GGPP to the steviol backbone involves several key enzymes. First, copalyl diphosphate synthase (CPPS) and kaurene synthase (KS) catalyze the cyclization of GGPP to form the tetracyclic hydrocarbon intermediate, ent-kaurene (B36324). mdpi.compublish.csiro.au This ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes oxidation. rsc.org Two crucial cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid 13-hydroxylase (KAH), are responsible for converting ent-kaurene into ent-kaurenoic acid and finally into steviol (ent-13-hydroxykaurenoic acid). mdpi.compublish.csiro.aunih.gov The hydroxylation of ent-kaurenoic acid at the C13 position by KAH is the committed step that diverts the metabolic flux towards steviol biosynthesis, separating it from the gibberellin (GA) biosynthesis pathway, which involves hydroxylation at a different position. mdpi.complos.org

Feeding experiments using labeled precursors have provided direct evidence for the MEP pathway's role. Studies using [1-¹³C]glucose and [5,5-²H₂]-1-deoxy-d-xylulose (d₂-DOX) showed significant incorporation of the labels into steviol and its glycosides, confirming that diterpenes in Stevia rebaudiana are predominantly synthesized via the MEP pathway. researchgate.netacs.org Analysis of the purified steviol methyl ester via NMR and mass spectrometry after these labeling experiments was crucial in determining the biosynthetic origin. researchgate.netacs.org

Role of this compound as a Putative Intermediate in Diterpenoid Metabolism

This compound is a derivative of steviol where the carboxyl group at the C-19 position is esterified. biosynth.commdpi.com While steviol itself is a key intermediate in the biosynthesis of steviol glycosides and shares a common precursor with gibberellins (B7789140) (GAs), the metabolic fate of this compound provides insight into the specificity of enzymes in the diterpenoid pathways. plos.orgrsc.org

Research involving the metabolism of steviol derivatives by the fungus Gibberella fujikuroi, a known producer of gibberellins, has shed light on the potential role of this compound. rsc.orgtandfonline.com When this compound was fed to cultures of the G. fujikuroi mutant B1-41a, it was metabolized into several mono- and dihydroxy-steviol methyl esters. rsc.org One of the identified metabolites was methyl ent-7α,13-dihydroxykaurenoic acid. rsc.org

Crucially, these studies observed that no gibberellins were formed from this compound. rsc.org This finding indicates that the methylation of the C-19 carboxyl group prevents the characteristic ring B contraction that is essential for the conversion of the ent-kaurane skeleton into the gibberellane skeleton. rsc.org In contrast, steviol (with a free carboxyl group) and steviol acetate (B1210297) are converted by the same fungus into various 13-hydroxylated gibberellins. rsc.orgtandfonline.com This suggests that a free carboxyl group at C-19 is a critical substrate requirement for the enzymes responsible for gibberellin biosynthesis.

Therefore, while this compound can be acted upon by hydroxylating enzymes within the broader diterpenoid metabolic pathway, it appears to be a terminal metabolite rather than a productive intermediate in the biosynthesis of gibberellins. rsc.org Its existence and metabolism highlight the high substrate specificity of the enzymes that catalyze the key rearrangement steps in the GA pathway. In engineered microbial systems designed to produce steviol, this compound has been detected and analyzed, further confirming its place within the network of related diterpenoid compounds. nih.gov

Advanced Purification Strategies for Steviol Methyl Ester and Its Synthetic Derivatives

Chromatographic Purification Techniques

Chromatography is a cornerstone of purification in synthetic and natural product chemistry, separating compounds based on their differential distribution between a stationary phase and a mobile phase. For steviol (B1681142) methyl ester and its derivatives, both normal-phase and reversed-phase chromatography are extensively employed.

Column chromatography is a fundamental and widely used preparative technique for purifying steviol methyl ester and its derivatives from reaction mixtures or crude extracts. researchgate.net The choice between silica (B1680970) gel (normal-phase) and a modified silica, such as C18 (reversed-phase), depends on the polarity of the target compound and the impurities to be removed.